1,3-Benzenediol, 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]- is a complex organic compound characterized by its unique structural features, including a benzenediol core and an indazole moiety with a trifluoromethyl group. This compound is part of the broader class of benzenediols, which are known for their diverse chemical properties and biological activities. The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a subject of interest in both chemical and biological research.
This compound can be sourced from various chemical suppliers and is often used in scientific research due to its potential applications in drug design and material science. Its synthesis involves multiple steps, typically starting from simpler organic precursors.
1,3-Benzenediol, 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]- is classified as an aromatic organic compound. It contains functional groups such as hydroxyl groups (from the benzenediol) and heterocyclic structures (from the indazole), contributing to its reactivity and interactions in biological systems.
The synthesis of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]- typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts. Each step must be optimized to achieve the desired product efficiently while minimizing by-products.
The molecular formula of 1,3-Benzenediol, 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]- is , with a molecular weight of approximately 308.25 g/mol. The compound features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 308.25 g/mol |
IUPAC Name | 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol |
InChI Key | KMFNFDJWIBXPJO-UHFFFAOYSA-N |
Canonical SMILES | CCCCCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
1,3-Benzenediol, 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]- can participate in various chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend heavily on the specific conditions employed during synthesis.
The mechanism of action for 1,3-Benzenediol, 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]- involves its interaction with various biological targets:
These interactions can lead to various biological effects depending on the target proteins involved.
The compound exhibits typical physical properties associated with aromatic compounds:
The chemical properties include:
1,3-Benzenediol, 4-[2-butyl-7-(trifluoromethyl)-2H-indazol-3-yl]- has several notable applications:
In industry, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties . Its role as a precursor in specialty chemicals also highlights its significance in material science research.
Indazole derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and ability to interact with diverse biological targets. The indazole nucleus, a bicyclic system featuring a benzene ring fused to a pyrazole ring, provides a robust platform for structural modification, enabling fine-tuning of electronic properties, binding affinity, and metabolic stability. This compound’s core structure incorporates the indazole moiety strategically linked to a benzenediol group, creating a unique hybrid pharmacophore. The positioning of the nitrogen atoms within the indazole ring (specifically the 1H- or 2H-tautomeric forms) is critical for forming hydrogen-bonding interactions with target proteins, as observed in kinase inhibitors where indazoles often occupy the ATP-binding pocket through key hinge-region contacts [1].
The significance of indazole derivatives is underscored by their presence in clinically validated therapeutic agents and investigational compounds targeting oncology, inflammation, and central nervous system disorders. For instance, research on pyrazolo[3,4-d]pyrimidine derivatives (structurally related to indazoles) demonstrated potent inhibitory activity against Bruton's tyrosine kinase (BTK), with compound 97 achieving an impressive IC50 value of 6.2 nM. This exemplifies how subtle structural modifications on the heterocyclic core profoundly impact biological activity—introduction of a methoxy group at the ortho-position of a pendant phenyl ring (compound 98) drastically reduced potency (IC50 = 996 nM) due to steric clashes within the binding pocket [1]. Molecular docking analyses further validate these observations, revealing how substituents on the heterocyclic scaffold can restore or disrupt critical interactions with residues like Met477 in BTK [1].
Table 1: Biological Activity of Representative Indazole/Pyrimidine Derivatives
Compound | Core Structure | Key Substituents | Target (IC50) | Activity Change vs. Parent |
---|---|---|---|---|
97 | Pyrazolo[3,4-d]pyrimidine | Specific R-group pattern | BTK (6.2 nM) | Reference compound |
98 | Pyrazolo[3,4-d]pyrimidine | 2-Methoxy phenyl | BTK (996 nM) | ~160-fold decrease |
101 | Pyrazolo[3,4-d]pyrimidine | Optimized R3, 3-Methoxy | BTK (1.2 nM), EGFR selective | 99x selectivity over EGFR |
The trifluoromethyl (-CF3) group at the 7-position of the indazole ring in this hybrid compound is a strategic design element conferring multiple advantageous properties. This substituent is a potent electron-withdrawing group, significantly influencing the indazole ring's electron density and acidity, which can modulate binding affinity to target proteins. Crucially, the -CF3 group enhances metabolic stability by resisting oxidative degradation mediated by cytochrome P450 enzymes, a common issue with aromatic methyl groups. Its high van der Waals volume and strong lipophilicity (π-hydrophobic effect) promote favorable hydrophobic interactions within protein binding pockets, often leading to improved target occupancy and residence time. These effects are observed in optimized compounds like 101 mentioned in the literature, where strategic placement of hydrophobic groups significantly boosted potency [1].
The n-butyl chain attached to the indazole nitrogen (N-2 position) serves distinct purposes. This alkyl substituent:
Table 2: Physicochemical and Pharmacological Effects of Key Substituents
Substituent | Position | Key Properties | Primary Biological Role | Design Rationale |
---|---|---|---|---|
Trifluoromethyl (-CF3) | 7 (Indazole) | High lipophilicity (π), Strong electron-withdrawal, Metabolic resistance | Enhances binding affinity, Improves metabolic stability | Mimics successful -CF3 placement in bioactive molecules (e.g., 2C-B-Butterfly core concepts) |
n-Butyl (-CH2CH2CH2CH3) | 2 (Indazole N) | Moderate lipophilicity, Conformational flexibility | Targets hydrophobic sub-pockets, Modulates selectivity | Balances hydrophobicity for membrane penetration while avoiding excessive solubility issues |
The 1,3-benzenediol (resorcinol) moiety is a historically significant pharmacophore with a well-documented trajectory in drug discovery. Its evolution stems from natural product inspirations (e.g., urushiols from poison ivy, flavonoids) to sophisticated synthetic therapeutic agents. The two phenolic hydroxyl groups positioned meta to each other offer distinctive advantages:
Table 3: Historical Milestones in Benzenediol-Containing Therapeutics
Era | Representative Agents/Classes | Therapeutic Area | Key Advancement |
---|---|---|---|
Pre-1950s | Natural Resorcinol derivatives (e.g., Orcinol, Cardol) | Topical antiseptics, Dermatologics | Isolation and characterization of natural benzenediols |
1960s-1980s | Adrenergic agonists (e.g., Isoetharine), Early antioxidants | Asthma, Antioxidants | Synthesis of simple resorcinol derivatives for specific receptor targeting |
1980s-Present | Fluvastatin Sodium (HMG-CoA Reductase Inhibitor), Kinase inhibitors (e.g., Cobimetinib) | Hypercholesterolemia, Oncology | Integration of benzenediol into complex molecules targeting enzymatic pathways; Demonstrated clinical efficacy |
Present-Future | Hybrid scaffolds (e.g., Indazole-Benzenediol hybrids) | Targeted therapy (Oncology, Inflammation) | Rational design combining benzenediol with privileged heterocycles (e.g., Indazole) for multi-faceted target interaction |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: